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Compound of Interest

Compound Name: 2-Bromoethylamine hydrobromide

Cat. No.: B196123

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoethylamine hydrobromide is a reactive chemical intermediate used in the synthesis
of various pharmaceutical and chemical compounds. Due to its reactivity, a thorough
understanding of its toxicological profile is essential for safe handling and for predicting
potential adverse effects in drug development. This guide provides a comprehensive overview
of the available toxicological data for 2-bromoethylamine hydrobromide, with a focus on
guantitative data, experimental methodologies, and mechanisms of toxicity.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur after a single
exposure to a substance. For 2-bromoethylamine hydrobromide, the primary routes of acute
exposure of concern are oral, dermal, and inhalation, along with eye contact.

Juantitati [ .

Endpoint Value Species Route Source
LD50 500 mg/kg Not Specified Oral [1]
LD50 109 mg/kg Mouse Intraperitoneal [2]
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Experimental Protocols for Acute Toxicity Testing

The acute oral toxicity of 2-bromoethylamine hydrobromide is typically determined using a
method like the Acute Toxic Class Method (OECD 423) or the Fixed Dose Procedure (OECD
420).

o Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains) are
commonly used. Animals are acclimatized to laboratory conditions before the study.

e Housing and Feeding: Animals are housed in individual cages with controlled temperature,
humidity, and a 12-hour light/dark cycle. Standard laboratory chow and drinking water are
provided ad libitum, except for a brief fasting period before dosing.

o Dose Administration: The test substance is typically administered as a single oral dose via
gavage. A suitable vehicle (e.g., water or corn oil) is used to dissolve or suspend the
substance. The volume administered is generally kept constant across all dose levels.

e Dose Levels: A stepwise procedure is used, starting with a dose that is expected to produce
some signs of toxicity. Subsequent dose levels are adjusted based on the observed effects in
the previously dosed animals.

o Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in
skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic
and central nervous system, and somatomotor activity and behavior pattern), and body
weight changes for at least 14 days after dosing.

o Pathology: At the end of the observation period, all animals are subjected to a gross
necropsy.

e Test Animals: Young adult rats, rabbits, or guinea pigs are used.

o Preparation of the Skin: Approximately 24 hours before the test, the fur is removed from the
dorsal area of the trunk of the test animals.

o Application of Test Substance: The test substance is applied uniformly over an area of
approximately 10% of the total body surface area. The treated area is then covered with a
porous gauze dressing and non-irritating tape.
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e Exposure Duration: The exposure period is typically 24 hours.

o Observations: Similar to the oral toxicity study, animals are observed for 14 days for signs of
toxicity and mortality.

o Test Animals: Rats are the preferred species.

o Exposure Method: The animals are exposed to the test substance as a gas, vapor, or
aerosol in a whole-body or nose-only exposure chamber for a defined period (typically 4
hours).

o Concentrations: A range of concentrations are tested.

o Observations: Animals are observed for toxic effects during and after exposure for up to 14
days.

Irritation and Sensitization

yuantitati for Lrritat | Sensitizati

Endpoint Result Species Source
Skin Irritation Irritant Not Specified [1][2]
Eye Irritation Serious eye irritation Not Specified [1112]

_ L May cause an allergic .
Skin Sensitization ] ) Not Specified [11[3]
skin reaction

Experimental Protocols for Irritation and Sensitization
Testing

» Test Animals: Albino rabbits are typically used.

o Application: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved
patch of skin and covered with a gauze patch.

o Exposure Duration: The exposure period is 4 hours.
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Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24,
48, and 72 hours after patch removal. The severity of the reactions is scored.

Test Animals: Albino rabbits are used.

Application: A small amount of the test substance (0.1 g or 0.1 mL) is instilled into the
conjunctival sac of one eye of the rabbit. The other eye serves as a control.

Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1,
24, 48, and 72 hours after instillation.

Test Animals: Mice (e.g., CBA/J strain) are used.

Application: The test substance is applied to the dorsum of the ears for three consecutive
days.

Principle: The assay measures the proliferation of lymphocytes in the draining auricular
lymph nodes. An increase in proliferation compared to a vehicle control group indicates a
sensitization potential.

Measurement: Lymphocyte proliferation is typically measured by the incorporation of a
radiolabeled substance (e.g., 3H-methyl thymidine) or by non-radioactive methods. A
Stimulation Index (SI) of 3 or greater is generally considered a positive result.

Genotoxicity

2-Bromoethylamine hydrobromide has been reported to be mutagenic for bacteria and/or
yeast.[4]

Experimental Protocol for Bacterial Reverse Mutation
Test (Ames Test - Following OECD Guideline 471)

o Test System: Several strains of Salmonella typhimurium and Escherichia coli with pre-
existing mutations that render them unable to synthesize an essential amino acid (e.g.,
histidine for Salmonella) are used.
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 Principle: The test evaluates the ability of the test substance to cause a reverse mutation
(reversion) in the bacteria, allowing them to grow on a medium lacking the essential amino
acid.

o Metabolic Activation: The test is performed both with and without an exogenous metabolic
activation system (e.g., S9 fraction from rat liver) to mimic mammalian metabolism.

e Procedure: The bacterial strains are exposed to various concentrations of the test substance
on agar plates.

» Evaluation: A positive result is indicated by a concentration-related increase in the number of
revertant colonies compared to the negative control.

Specific Target Organ Toxicity: Nephrotoxicity

A significant toxicological finding for 2-bromoethylamine hydrobromide is its nephrotoxicity
(toxicity to the kidneys). Studies in animal models have demonstrated that it can induce renal
papillary necrosis and cortical necrosis of the proximal tubules.[4]

Proposed Mechanism of Nephrotoxicity

The proposed mechanism for 2-bromoethylamine hydrobromide-induced nephrotoxicity
involves initial damage to the endothelial cells of the renal vasculature, leading to ischemic
(lack of blood flow) necrosis of the proximal tubules and the renal papilla.[1]

Chronic Toxicity, Carcinogenicity, and Reproductive
Toxicity

There is currently a lack of available data on the chronic toxicity, carcinogenicity, and
reproductive and developmental toxicity of 2-bromoethylamine hydrobromide. Safety data
sheets often state that these effects are not known or have not been investigated.[4][5]

Visualizations
Experimental Workflow Diagrams
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Skin Irritation (OECD 404)

Animal Selection Skin Preparation Test Substance Application Occlusive Dressing Observation
(Albino Rabbit) (Shaving) (0.5 g/mL to shaved skin) (4-hour exposure) (Erythema & Edema Scoring at 1, 24, 48, 72h)

Click to download full resolution via product page

Caption: Workflow for an in vivo skin irritation study.

Ames Test (OECD 471)

Bacterial Strain Selection > Preparation of Test Substance > Exposure with/without S9 Mix . y o Colony Counting
((e.g., S. typhimurium TA98, TA100) ( (Multiple concentrations) (Metabolic Activation) Plating on Minimal Glucose Agar Incubation (37°C, 48h) (Revertant colonies)

Click to download full resolution via product page

Caption: Workflow for the bacterial reverse mutation (Ames) test.

Signaling Pathway Diagram
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Proposed Mechanism of 2-Bromoethylamine Hydrobromide Nephrotoxicity
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Caption: Proposed pathway for 2-bromoethylamine hydrobromide-induced kidney damage.

Conclusion

2-Bromoethylamine hydrobromide exhibits acute toxicity via oral and intraperitoneal routes
and is an irritant to the skin and eyes, with the potential to cause skin sensitization. A key
toxicological concern is its ability to induce nephrotoxicity, likely through a mechanism involving
vascular endothelial damage leading to ischemic injury of the renal tubules and papilla. While it
is reported to be mutagenic in bacterial systems, comprehensive data on its genotoxic potential
in mammalian systems, as well as its chronic toxicity, carcinogenicity, and reproductive toxicity,
are lacking. This data gap highlights the need for further investigation to fully characterize the
toxicological profile of this reactive intermediate, particularly for applications in drug
development where long-term safety is a primary concern. Researchers and drug development
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professionals should handle this compound with appropriate safety precautions and consider
its toxicological profile in the design and risk assessment of new chemical entities derived from
it.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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